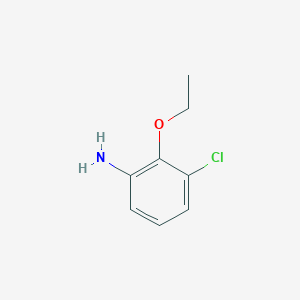

3-Chloro-2-ethoxyaniline

説明

Significance within Substituted Aniline (B41778) Chemistry and its Broader Context

Substituted anilines are a class of organic compounds derived from aniline and are fundamental in organic synthesis. wisdomlib.org They serve as precursors for a wide range of more complex molecules, including dyes, pharmaceuticals, and polymers. wisdomlib.orgmdpi.comwikipedia.org The nature and position of the substituents on the aniline ring dramatically influence the compound's physical and chemical properties, such as its basicity and reactivity in electrophilic substitution reactions. chemistrysteps.com

Electron-donating groups tend to increase the electron density of the benzene (B151609) ring, making the arylamine more basic, while electron-withdrawing groups have the opposite effect. chemistrysteps.com In 3-Chloro-2-ethoxyaniline, the ethoxy group (-OC2H5) is an electron-donating group, while the chlorine atom (-Cl) is an electron-withdrawing group. The interplay of these two substituents at the ortho and meta positions relative to the amino group creates a unique electronic environment that dictates its reactivity in further chemical transformations.

The synthesis of substituted anilines can be achieved through various methods, including the reduction of nitroaromatic compounds and nucleophilic aromatic substitution. chemistrysteps.com For instance, a common route to a related compound, 2-chloro-3-methoxyaniline, involves the reduction of 2-chloro-3-nitroanisole using iron powder in acetic acid and ethanol. chemicalbook.com This highlights a general strategy often employed for preparing substituted anilines.

Interdisciplinary Research Relevance of Halogenated Ethoxyaniline Derivatives

The presence of both a halogen and an ethoxy group on the aniline ring makes derivatives like this compound particularly interesting for interdisciplinary research. Halogenated organic compounds are prevalent in medicinal chemistry and materials science. The introduction of a halogen atom can significantly alter a molecule's pharmacokinetic properties, such as its lipophilicity and metabolic stability, which is a key consideration in drug design.

Furthermore, halogenated anilines serve as building blocks for the synthesis of various heterocyclic compounds. For example, 2-haloanilines are used in copper-catalyzed reactions to produce 2-substituted benzothiazole (B30560) derivatives. rsc.org These structural motifs are found in a variety of biologically active molecules.

The field of computational chemistry is increasingly being used to predict the properties and reactivity of newly synthesized organic compounds, including halogenated derivatives. nih.govacs.org Density Functional Theory (DFT) calculations, for instance, can provide insights into the electronic structure and stability of these molecules, aiding in the rational design of new materials and therapeutic agents. nih.govacs.org

Current Research Landscape and Emerging Trends for Aniline-Based Compounds

The research landscape for aniline-based compounds is dynamic, with a significant focus on developing more sustainable and efficient synthetic methods. nih.govrsc.org Recent advancements include the use of novel catalysts, such as molybdenum-based systems and gold-palladium alloy nanoparticles, to facilitate the synthesis of multi-substituted anilines under milder conditions. nih.govrsc.org

A major trend in the chemical industry is the shift towards bio-based feedstocks. researchandmarkets.comlucintel.comintelmarketresearch.comgrowthmarketreports.com Research is underway to develop methods for producing aniline and its derivatives from renewable resources, such as plant materials, to reduce the reliance on petroleum-based starting materials. researchandmarkets.comlucintel.comintelmarketresearch.comgrowthmarketreports.com This aligns with global efforts to create more sustainable chemical processes and reduce the environmental impact of chemical manufacturing. researchandmarkets.comlucintel.com

The applications of aniline derivatives continue to expand. They are crucial intermediates in the production of polyurethanes, agrochemicals, and pharmaceuticals. mdpi.comresearchandmarkets.comontosight.ai The growing demand in these sectors, coupled with ongoing research and development, is expected to drive further innovation in the field of aniline chemistry. researchandmarkets.comlucintel.com There is also growing interest in the application of aniline derivatives in the development of advanced materials, such as conductive polymers. mdpi.com

Structure

3D Structure

特性

IUPAC Name |

3-chloro-2-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPNTHRAMSRCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589736 | |

| Record name | 3-Chloro-2-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53689-24-0 | |

| Record name | 3-Chloro-2-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Mechanism Elucidation of 3 Chloro 2 Ethoxyaniline

Oxidation Reactions and Characterization of Oxidized Derivatives

The oxidation of aromatic amines can lead to a variety of products, depending on the oxidant and reaction conditions. For substituted anilines like 3-Chloro-2-ethoxyaniline, oxidation can involve the amino group or the aromatic ring. While specific studies on the periodate (B1199274) oxidation of this compound are not extensively documented, kinetic-mechanistic studies on analogous compounds, such as 3-chloro-2-methylaniline (B42847), provide insight into potential pathways. researchgate.net

Oxidation of the amino group can lead to the formation of nitroso, nitro, and ultimately polymeric compounds. The presence of the electron-donating ethoxy and amino groups and the electron-withdrawing chloro group complicates the reaction, but the initial step often involves the formation of a radical cation. Further oxidation and coupling can lead to colored dimeric and polymeric species like azoxybenzenes and phenazines.

Characterization of these oxidized derivatives relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: To identify the functional groups formed, such as the N=O stretch of a nitroso group or the characteristic symmetric and asymmetric stretches of a nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise structure of the products, showing changes in the chemical shifts of aromatic protons and carbons upon oxidation.

Mass Spectrometry (MS): To determine the molecular weight of the oxidation products and aid in their identification through fragmentation patterns.

Reduction Processes and Amine Derivatization

While this compound already possesses an amine group, reduction processes are relevant in its synthesis, typically starting from the corresponding nitro compound, 3-chloro-2-ethoxynitrobenzene. This reduction is a standard transformation in aromatic chemistry.

Common Reduction Methods:

Catalytic Hydrogenation: Using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) with hydrogen gas. This is a clean and efficient method.

Metal-Acid Systems: Employing metals such as Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). A common laboratory method involves the use of SnCl₂/HCl.

Once formed, the primary amine group of this compound is a versatile handle for further derivatization, allowing for the synthesis of a wide range of compounds.

Key Amine Derivatization Reactions:

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride) in the presence of a base to form amides. This is often used as a protecting group strategy for the amine.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. Polyalkylation can be a competing side reaction.

Diazotization: Reaction with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a strong acid, at low temperatures (0-5 °C). This forms a diazonium salt, a highly valuable intermediate for introducing a variety of substituents (e.g., -OH, -CN, -F, -Br) onto the aromatic ring via Sandmeyer or related reactions.

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. wikipedia.orgyoutube.com The rate and regioselectivity of the reaction on this compound are dictated by the directing effects of the existing substituents. wikipedia.org

-NH₂ (Amino) group: A powerful activating group and an ortho-, para-director due to its strong +R (resonance) effect.

-OC₂H₅ (Ethoxy) group: An activating group and an ortho-, para-director, also due to a +R effect, though weaker than the amino group.

-Cl (Chloro) group: A deactivating group due to its -I (inductive) effect, but an ortho-, para-director because of its +R effect.

| Substituent | Activating/Deactivating Effect | Directing Effect |

|---|---|---|

| -NH₂ | Strongly Activating | Ortho, Para |

| -OC₂H₅ | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

Examples of EAS Reactions:

Halogenation: Reaction with Br₂ in a polar solvent would likely yield 4-Bromo-3-chloro-2-ethoxyaniline.

Nitration: Under carefully controlled conditions (to avoid oxidation of the amine), nitration would introduce a nitro group at the C-4 position. Often, the amine is first protected as an acetanilide.

Sulfonation: Reaction with fuming sulfuric acid would lead to the formation of 4-amino-2-chloro-3-ethoxybenzenesulfonic acid.

Nucleophilic Substitution Reactions Involving the Chloro and Ethoxy Moieties

Nucleophilic aromatic substitution (SNAr) on the chloro group of this compound is generally difficult. SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). In this molecule, the powerful electron-donating amino and ethoxy groups are ortho and meta to the chlorine, which disfavors this mechanism. Therefore, harsh conditions, such as high temperatures and pressures with strong nucleophiles (e.g., NaOH, NaCN), would be necessary to achieve substitution of the chlorine atom.

The ethoxy group is an ether linkage, which is generally stable. Cleavage of the ethyl-oxygen bond would require strong acidic conditions, typically with reagents like hydroiodic acid (HI) or hydrobromic acid (HBr), to protonate the oxygen and facilitate nucleophilic attack by the halide ion.

Investigation of Rearrangement Reactions

While specific rearrangement reactions involving this compound are not prominently reported, anilines and related aromatic compounds can participate in various molecular rearrangements. For instance, the Bamberger rearrangement involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to aminophenols. wiley-vch.de If this compound were to be N-oxidized to its corresponding hydroxylamine (B1172632) derivative, it could potentially undergo such a rearrangement, leading to the formation of substituted aminophenols.

Another class of rearrangements, such as those observed in the synthesis of pyridines from 3-oxoalkanenitriles, demonstrates the complex intramolecular pathways that can occur in highly functionalized molecules. nih.govresearchgate.net These reactions often proceed through unexpected pathways involving the migration of aryl groups. Although not directly applicable, these studies highlight the potential for complex molecular reorganizations in substituted aromatic systems under specific synthetic conditions. nih.govresearchgate.net

Photocatalytic Degradation Mechanisms and Kinetics of Substituted Anilines

The environmental fate of substituted anilines is of significant interest, and photocatalytic degradation offers a promising method for their removal. The mechanism typically involves advanced oxidation processes mediated by a semiconductor photocatalyst. mdpi.com

The degradation process is initiated by the absorption of photons with energy greater than the bandgap of the semiconductor (like TiO₂), generating electron-hole pairs (e⁻/h⁺). The photogenerated holes (h⁺) are powerful oxidizing agents that can react with water or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). These radicals are non-selective and can attack the aniline derivative, leading to its degradation. scilit.com The electrons (e⁻) can react with adsorbed oxygen to form superoxide (B77818) radicals (O₂⁻•), which also contribute to the degradation process.

The degradation pathway for chloroanilines often involves hydroxylation of the aromatic ring, dehalogenation (removal of chlorine), and cleavage of the C-N bond, ultimately leading to mineralization into CO₂, H₂O, NH₄⁺, and Cl⁻ ions. mdpi.comresearchgate.net Intermediate products for similar compounds like 2-chloroaniline (B154045) include 2-chlorophenol (B165306) and p-benzoquinone. mdpi.com

The kinetics of photocatalytic degradation of many organic pollutants, including substituted anilines, can be described by the Langmuir-Hinshelwood (L-H) model. mdpi.comresearchgate.net This model relates the degradation rate to the concentration of the pollutant and its adsorption on the catalyst surface. At low initial concentrations, the reaction often follows pseudo-first-order kinetics. researchgate.net

Titanium dioxide (TiO₂) is the most widely used photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxicity. semanticscholar.orgmdpi.commdpi.com The efficiency of TiO₂-based photocatalysis for the degradation of substituted anilines is influenced by several key factors:

Catalyst Loading: The degradation rate generally increases with the catalyst concentration up to an optimal point, beyond which the solution becomes too turbid, leading to light scattering and reduced efficiency.

pH of the Solution: The pH affects the surface charge of the TiO₂ particles and the speciation of the aniline derivative. The point of zero charge for TiO₂ is around 6.5. semanticscholar.orgmdpi.com In acidic conditions (pH < 6.5), the surface is positively charged, which can enhance the adsorption of anionic species. For anilines, which are basic, the interaction is complex. Degradation is often more efficient in acidic or alkaline conditions compared to neutral pH. researchgate.net

Presence of Oxidants: The addition of oxidants like hydrogen peroxide (H₂O₂) can enhance the degradation rate by trapping photogenerated electrons, thus preventing electron-hole recombination and generating more hydroxyl radicals. researchgate.netmdpi.com

The crystal structure of TiO₂ also plays a role; anatase is generally more photoactive than rutile. The mixed-phase catalyst P25 (a mixture of anatase and rutile) often shows the highest efficiency due to synergistic effects that promote charge separation. researchgate.net

| Parameter | Influence on Degradation Efficiency | Reference |

|---|---|---|

| Catalyst Type (e.g., TiO₂ P25) | High efficiency due to mixed anatase/rutile phase promoting charge separation. | researchgate.net |

| pH | Affects surface charge of TiO₂ and substrate speciation, influencing adsorption and reaction rates. | semanticscholar.orgmdpi.com |

| Catalyst Concentration | Increases rate up to an optimum level; excess causes light scattering. | researchgate.net |

| Added Oxidants (e.g., H₂O₂) | Enhances degradation by trapping electrons and generating more hydroxyl radicals. | researchgate.netmdpi.com |

| Substituent Position | Ortho-substituted anilines can show higher reactivity in some systems. | mdpi.comresearchgate.net |

Effects of Environmental Parameters (e.g., pH, Oxidant Concentration) on Degradation Rates

No studies were identified that specifically investigate the effects of environmental parameters such as pH or oxidant concentration on the degradation rates of this compound. While research exists on related compounds like other chloroanilines and chlorophenols, this data cannot be directly extrapolated to this compound without dedicated experimental verification. For instance, studies on other chloroaromatic compounds have shown that pH can significantly influence degradation kinetics by affecting the speciation of the compound and the activity of oxidants; however, no such data is available for this compound.

Identification of Degradation Pathways and Intermediates

There is a lack of published research identifying the specific degradation pathways and intermediate products resulting from the transformation of this compound. Studies on similar molecules, such as various chloroanilines, have identified pathways involving hydroxylation, dechlorination, and ring cleavage, often leading to the formation of chlorocatechols as intermediates. However, without experimental data for this compound, it is not possible to determine its specific degradation route or the identity of its transient intermediates.

Reaction Kinetics and Mechanistic Pathways in Catalyzed Reactions

No information is available in the scientific literature regarding the reaction kinetics and mechanistic pathways of this compound in catalyzed reactions. Research into the catalytic oxidation or reduction of other substituted anilines has been conducted, but these findings are specific to the studied substrates and catalytic systems. Therefore, no data on rate constants, reaction orders, or mechanistic details for catalyzed reactions involving this compound can be provided.

Structural Diversification and Derivative Synthesis of 3 Chloro 2 Ethoxyaniline Analogues

Design and Synthesis of Aniline-Based Schiff Bases

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are synthesized through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or a ketone. nih.gov This reaction is a cornerstone of organic synthesis, providing a pathway to a vast number of compounds and serving as a crucial intermediate step for the synthesis of various heterocyclic systems. nih.govbohrium.com The general synthesis involves the reaction of an aniline (B41778) derivative with a carbonyl compound, often under acid or base catalysis, to form the corresponding imine. mdpi.comresearchgate.net

While specific literature on the synthesis of Schiff bases directly from 3-chloro-2-ethoxyaniline is not prevalent, the established methodologies for other substituted anilines are directly applicable. The reaction typically involves refluxing equimolar amounts of the aniline and a selected aldehyde or ketone in a solvent like ethanol. researchgate.net A catalytic amount of acid, such as glacial acetic acid, is often added to facilitate the dehydration process. researchgate.netresearchgate.net

The general reaction scheme is as follows:

Scheme 1: General synthesis of a Schiff base from this compound and an aldehyde/ketone.

The versatility of this synthesis allows for the introduction of a wide array of substituents (R¹ and R²) based on the choice of the carbonyl compound. This modularity is fundamental to designing Schiff bases with specific electronic and steric properties.

Alternative, environmentally benign "greener" methodologies have also been developed for Schiff base synthesis. nih.govrsc.org These methods include:

Water-based reactions: Performing the condensation in water at room temperature. nih.govrsc.org

Microwave irradiation: Using microwave energy to accelerate the reaction, often in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a catalyst like piperidine. nih.govrsc.org

Grindstone chemistry: Grinding the solid reactants together, sometimes for just a few minutes, to achieve a solvent-free reaction. nih.govrsc.org

These greener approaches offer advantages in terms of reduced solvent waste, lower energy consumption, and often result in high yields of the desired product. nih.gov

Table 1: Methodologies for Aniline-Based Schiff Base Synthesis

| Method | Typical Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Conventional Reflux | Aniline, Aldehyde/Ketone, Ethanol, cat. Glacial Acetic Acid, Reflux | Well-established, versatile, suitable for a wide range of substrates. | researchgate.net |

| Microwave Irradiation | Aniline, Aldehyde/Ketone, DMSO, Piperidine, MW Irradiation (3-6 min) | Rapid synthesis, energy-efficient, high yields. | nih.govrsc.org |

| Grindstone (Solvent-free) | Aniline, Aldehyde/Ketone, Mortar and Pestle (5-10 min) | Environmentally friendly, minimal waste, simple procedure. | nih.govrsc.org |

| Water-based Synthesis | Aniline, Aldehyde/Ketone, Water, Stirring at room temp. (30 min) | "Green" solvent, inexpensive, suitable for exothermic reactions. | nih.govrsc.org |

Preparation of Functionalized Azetidines and β-Lactam Derivatives from Aniline Precursors

Functionalized azetidines and their 2-oxo analogues, β-lactams, are significant four-membered heterocyclic compounds. The β-lactam ring, in particular, is a core structural component of several major families of antibiotics. bohrium.com The synthesis of these strained ring systems often utilizes aniline derivatives as key precursors.

The most prominent method for synthesizing β-lactams is the Staudinger ketene-imine [2+2] cycloaddition. nih.govbohrium.com This reaction involves the cycloaddition of a ketene (B1206846) (R₂C=C=O) with an imine (a Schiff base). The first step in this sequence would be the synthesis of the Schiff base from this compound as described in the previous section. This imine then serves as the substrate for the cycloaddition.

The ketene is typically generated in situ from an acyl chloride and a tertiary amine base, such as triethylamine (B128534) (Et₃N). nih.govrsc.org For example, chloroacetyl chloride can be used to generate chloroketene, which then reacts with the imine derived from this compound to form a 3-chloro-azetidin-2-one derivative. researchgate.net

Scheme 2: Synthesis of a β-lactam derivative via Staudinger cycloaddition using a Schiff base from this compound.

The stereochemistry of the resulting β-lactam (cis or trans) can be influenced by reaction conditions, including the polarity of the solvent and the method of energy input (thermal vs. microwave). nih.gov For instance, microwave-assisted synthesis in a polar solvent like chlorobenzene (B131634) has been shown to favor the formation of trans β-lactams, while conventional heating in a non-polar solvent like benzene (B151609) may yield more of the cis isomer. nih.gov

General methods for the synthesis of the parent azetidine (B1206935) ring system from aniline precursors often involve multi-step sequences. One approach involves the copper-catalyzed N-arylation of a suitable β-amino alcohol with an aryl halide, followed by further functionalization and a final base-induced ring closure to form the N-aryl azetidine. researchgate.net Another strategy is the intramolecular amination of organoboronates, which can provide access to azetidines, pyrrolidines, and piperidines. researchgate.net

Table 2: Key Synthetic Routes to Azetidine and β-Lactam Scaffolds

| Target Scaffold | Synthetic Method | Key Precursors from Aniline | General Reaction | Reference |

|---|---|---|---|---|

| β-Lactam (Azetidin-2-one) | Staudinger Cycloaddition | Schiff Base (Imine) | Imine + Ketene → [2+2] Cycloaddition | nih.govbohrium.com |

| Azetidine | Intramolecular Cyclization | N-Aryl-γ-haloamine | Nucleophilic substitution (ring closure) | researchgate.netresearchgate.net |

| Azetidine | From β-amino alcohols | N-Aryl-β-amino alcohol | Multi-step sequence involving N-arylation and ring closure. | researchgate.net |

Synthesis of Quinoline (B57606) and Pyrimidinone Derivatives Incorporating Anilines

Anilines are fundamental building blocks for the synthesis of quinolines, a class of nitrogen-containing heterocyclic compounds found in numerous natural products and pharmaceuticals. nih.gov Several classic named reactions provide robust pathways to the quinoline core using an aniline as a key reactant. Although direct application using this compound is not explicitly detailed in readily available literature, its structure is amenable to these well-established synthetic routes.

Classic Quinoline Syntheses from Anilines:

Skraup Synthesis: This reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). researchgate.netrsc.org The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. researchgate.netrsc.org

Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid. It allows for the synthesis of a wider variety of substituted quinolines. mdpi.comresearchgate.net

Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound (like a β-diketone). The initial condensation forms a β-amino enone, which is then cyclized under acidic conditions to form a 2,4-disubstituted quinoline. researchgate.netrsc.org

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., CH₃COR). While this method starts with a 2-amino-functionalized carbonyl compound, it highlights the importance of the ortho-amino carbonyl arrangement for quinoline formation. nih.govresearchgate.net

The substitution pattern on the resulting quinoline is dictated by the specific aniline used. In the case of this compound, these reactions would be expected to produce quinolines bearing chloro and ethoxy groups on the benzene portion of the bicyclic system.

Synthesis of Pyrimidinone Derivatives:

Pyrimidinones and the related pyrimidine (B1678525) scaffold are also of significant interest in medicinal chemistry. bohrium.com The synthesis of these derivatives can involve anilines, often through nucleophilic substitution reactions on a pre-functionalized pyrimidine ring. For example, 2,4-dichloropyrimidines can react sequentially with different nucleophiles. An aniline can be introduced at one of the chloro-positions via a nucleophilic aromatic substitution (SNAr) reaction. bohrium.com Subsequent reaction with another nucleophile or further modification can lead to a diverse library of substituted pyrimidines and pyrimidinones.

Table 3: Prominent Methods for Quinoline Synthesis from Anilines

| Named Reaction | Aniline Co-Reactant(s) | Catalyst/Conditions | General Product Type | Reference |

|---|---|---|---|---|

| Skraup Synthesis | Glycerol, Oxidizing Agent (e.g., Nitrobenzene) | H₂SO₄ | Substituted Quinoline | researchgate.netrsc.org |

| Doebner-von Miller | α,β-Unsaturated Aldehyde/Ketone | Acid (e.g., HCl, Lewis Acid) | Substituted Quinoline | mdpi.comresearchgate.net |

| Combes Synthesis | 1,3-Dicarbonyl Compound | Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline | researchgate.netrsc.org |

| Conrad-Limpach | β-Ketoester | Acid or Heat | 4-Hydroxyquinoline (4-Quinolone) | mdpi.com |

Development of Polymeric Derivatives (e.g., Functionalized Polyanilines)

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical properties. nih.govacs.org Functionalized polyanilines can be prepared by the chemical or electrochemical polymerization of substituted aniline monomers. The properties of the resulting polymer, such as solubility, conductivity, and morphology, are highly dependent on the nature and position of the substituents on the aniline ring. nih.govnih.gov

The polymerization of this compound would be expected to proceed via chemical oxidative polymerization, a common method for synthesizing PANI derivatives. This process typically involves dissolving the monomer in an acidic medium (e.g., HCl) and adding an oxidizing agent, such as ammonium (B1175870) persulfate (APS) or potassium dichromate (K₂Cr₂O₇), to initiate the polymerization. nih.govmdpi.com

The presence of substituents on the aniline ring significantly influences the polymerization process and the final polymer properties:

Electron-withdrawing groups , such as the chloro group, generally decrease the electron density on the aniline ring. This can make the monomer more difficult to oxidize, potentially leading to lower polymerization rates and polymers with lower molecular weights and reduced electrical conductivity compared to unsubstituted PANI. nih.gov

Electron-donating groups , like the ethoxy group, can have the opposite effect, though steric hindrance can also play a major role.

Steric effects from substituents, particularly at the ortho position (like the ethoxy group in the target molecule), can hinder the head-to-tail coupling required for polymerization, which may also result in polymers with lower conductivity and altered morphology. rsc.org

Despite these challenges, the polymerization of halogen-substituted anilines has been successfully demonstrated. nih.govmdpi.com The resulting functionalized polymers often exhibit enhanced solubility in common organic solvents compared to the intractable parent PANI, which is a significant advantage for processability and the fabrication of films and sensors. nih.gov The synthesis of a polymer from this compound would yield a material with a unique combination of electronic and steric properties, making it a candidate for applications in sensors, coatings, or other advanced materials. nih.gov

Table 4: Factors Influencing the Polymerization of Substituted Anilines

| Factor | Influence on Polymerization and Polymer Properties | Example Substituent Effect | Reference |

|---|---|---|---|

| Electronic Effects | Affects the oxidation potential of the monomer and the electronic properties (e.g., conductivity) of the polymer. | Electron-withdrawing groups (e.g., -Cl, -NO₂) can lower conductivity. | nih.govrsc.org |

| Steric Effects | Hinders coupling between monomer units, potentially leading to lower molecular weight and disrupting conjugation. | Ortho-substituents can significantly reduce polymer yield and conductivity. | rsc.org |

| Oxidizing Agent | The choice of oxidant (e.g., (NH₄)₂S₂O₈, K₂Cr₂O₇, FeCl₃) can affect the polymer yield and conductivity. | (NH₄)₂S₂O₈ often gives higher yields for halogenated anilines. | nih.gov |

| Solubility | Substituents can increase the solubility of the polymer in organic solvents, improving processability. | Alkyl and alkoxy groups often enhance solubility. | nih.gov |

Novel Alkoxy- and Halogen-Substituted Aniline Analogues for Research Applications

Anilines bearing both halogen and alkoxy substituents are valuable intermediates and building blocks in medicinal chemistry and materials science. mdpi.commdpi.com The specific substitution pattern of these functional groups allows for fine-tuning of a molecule's steric and electronic properties, which is crucial for applications such as drug design, where interactions with biological targets are highly specific. mdpi.comnih.gov The development of synthetic routes to novel analogues of this compound is therefore an active area of research.

Synthesis of these polysubstituted anilines can be approached in several ways:

Functionalization of a Pre-existing Aniline: Starting with a simpler aniline, the desired halogen and alkoxy groups can be introduced. For example, electrophilic aromatic substitution can be used to halogenate an alkoxy-substituted aniline. However, regioselectivity can be a challenge due to the activating nature of the amino and alkoxy groups. nih.gov

Reduction of a Substituted Nitrobenzene (B124822): A common and powerful strategy involves the synthesis of a polysubstituted nitrobenzene, followed by the reduction of the nitro group to an amine. This allows for the precise placement of halogen and alkoxy groups on the aromatic ring before the formation of the reactive aniline functionality.

Cross-Coupling Reactions: Modern cross-coupling methods, such as the Buchwald-Hartwig amination, allow for the formation of C-N bonds between an aryl halide and an amine source. This can be used to construct complex anilines from appropriately substituted precursors. google.com

These substituted anilines serve as precursors for a wide range of more complex molecules. For instance, halogenated anilines are frequently used in Suzuki-Miyaura, Sonogashira, and other cross-coupling reactions where the halogen acts as a synthetic handle for introducing new carbon-carbon or carbon-heteroatom bonds. mdpi.commdpi.com The alkoxy group, meanwhile, can influence the molecule's conformation, solubility, and hydrogen-bonding capabilities.

Research Applications:

Medicinal Chemistry: Halogen atoms can modulate a drug candidate's metabolic stability, binding affinity (through halogen bonding), and lipophilicity. acs.orgmdpi.com Alkoxy groups are also common in bioactive molecules. Thus, anilines like this compound are ideal starting points for synthesizing libraries of compounds for screening as kinase inhibitors, receptor antagonists, or other therapeutic agents. nih.govmdpi.com

Materials Science: Substituted anilines are used to synthesize functional polymers (as discussed in section 4.4), dyes, and macrocyclic compounds. mdpi.comnih.gov The specific substituents can tune the optical and electronic properties of these materials for applications in sensors, organic electronics, and host-guest chemistry. mdpi.comnih.gov

Agrochemicals: Many herbicides and pesticides are based on substituted aniline structures. Novel analogues are continuously synthesized and tested to develop new products with improved efficacy and environmental profiles. google.com

The synthesis of novel alkoxy- and halogen-substituted aniline analogues remains a key activity for driving innovation in these research-intensive fields.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Chloro 2 Ethoxyaniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 3-Chloro-2-ethoxyaniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy would be used to identify the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings. For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group's methylene (-OCH₂-) and methyl (-CH₃) protons, and the amine (-NH₂) protons. The chemical shifts (δ), coupling constants (J), and signal multiplicities (e.g., singlet, doublet, triplet) would allow for the precise assignment of each proton to its position on the molecule. However, specific experimental ¹H NMR data for this compound is not available in the reviewed sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts of these signals would indicate the type of carbon (aromatic, aliphatic, attached to an electronegative atom like oxygen or chlorine), allowing for complete structural confirmation. Specific, experimentally determined ¹³C NMR chemical shifts for this compound are not documented in the available literature.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a compound. An HRMS analysis of this compound would provide an exact mass measurement, which could be compared to the calculated theoretical mass of its molecular formula (C₈H₁₀ClNO) to unequivocally confirm its identity. Specific HRMS data for this compound has not been found in the searched literature.

Electron Impact (EI) and Fast Atom Bombardment (FAB) Mass Spectrometry

Electron Impact (EI) and Fast Atom Bombardment (FAB) are ionization techniques used in mass spectrometry that cause the molecule to fragment in predictable ways. Analyzing these fragmentation patterns provides a "fingerprint" that can help elucidate the molecular structure. For this compound, characteristic fragments would be expected from the loss of the ethoxy group, the chlorine atom, or parts of the aniline (B41778) ring. This analysis helps in confirming the arrangement of the substituents. Detailed experimental fragmentation data from EI or FAB mass spectrometry for this specific compound is not available.

Chromatographic Methods for Purity Assessment and Mixture Component Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used.

For this compound, a GC or HPLC method would be developed to separate it from any starting materials, by-products, or degradation products. The retention time of the compound under specific conditions (e.g., column type, mobile phase/carrier gas, temperature) would be a key identifier. The purity would be determined by the relative area of its peak in the chromatogram. While general methods for the analysis of chloroanilines and related compounds are described in the literature, specific chromatographic conditions and retention data for the purity assessment of this compound are not documented.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound. It is particularly useful for assessing the purity of a sample and for monitoring the progress of synthesis reactions. A typical HPLC method for an aromatic amine like this compound would employ a reversed-phase column.

In a reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is a common choice. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the target compound from any impurities or starting materials. Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance.

Table 1: Representative HPLC Parameters for the Analysis of Substituted Anilines

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Compounds

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of this compound research, GC is primarily used to detect and quantify volatile impurities, residual solvents from the synthesis process, or potential degradation products. The compound itself may be amenable to GC analysis, although its boiling point would suggest that high temperatures would be required.

For the analysis of volatile organic compounds in a this compound sample, a capillary column with a nonpolar or medium-polarity stationary phase is typically used. A common choice would be a column coated with a phenyl-substituted polysiloxane. The sample, dissolved in a suitable volatile solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly valuable as it provides structural information about the separated components, aiding in their identification.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Nontargeted Analysis

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a highly sensitive and selective technique that is invaluable for the non-targeted analysis of complex mixtures. isroset.orgresearchgate.netepa.gov In the study of this compound, LC-HRMS can be employed to identify unknown impurities, byproducts of synthesis, and degradation products without the need for reference standards. isroset.org

The liquid chromatography component separates the different compounds in the sample mixture, which are then introduced into the high-resolution mass spectrometer. The mass spectrometer accurately measures the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the elemental composition of each compound. This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. By comparing the accurate mass data with chemical databases, tentative identifications of unknown compounds can be made. This technique is particularly powerful for gaining a comprehensive understanding of the chemical profile of a this compound sample. isroset.orgresearchgate.netepa.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated which shows absorption bands corresponding to the vibrational frequencies of the chemical bonds. For this compound, the IR spectrum would exhibit characteristic bands for the amine (N-H), ether (C-O), aromatic (C=C and C-H), and chloro (C-Cl) functional groups.

Based on data for analogous compounds such as 3-chloro-2-methoxyaniline (B1345702), the expected IR absorption bands for this compound would include N-H stretching vibrations in the region of 3300-3500 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the ethoxy group just below 3000 cm⁻¹, C=C stretching vibrations of the aromatic ring in the 1400-1600 cm⁻¹ region, and a strong C-O stretching band for the ether linkage around 1250 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2980 |

| C=C Stretch (aromatic) | 1400 - 1600 |

| C-O Stretch (ether) | 1200 - 1270 |

| C-N Stretch (amine) | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* transitions of the benzene (B151609) ring. The position and intensity of these absorption maxima (λmax) are influenced by the nature and position of the substituents on the aromatic ring.

The amino (-NH₂) and ethoxy (-OC₂H₅) groups are auxochromes, which typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands of the benzene ring. The chlorine atom also influences the electronic structure. The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol or methanol, would be expected to show absorption maxima in the UV region. This technique can also be used to monitor the degradation of the compound, as changes in the chemical structure would lead to alterations in the UV-Vis spectrum.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This information is crucial for verifying the empirical formula of a newly synthesized compound. For this compound (C₈H₁₀ClNO), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

The experimental results from an elemental analyzer should closely match the calculated theoretical values to confirm the purity and elemental composition of the synthesized this compound. Any significant deviation may indicate the presence of impurities or that the incorrect compound has been synthesized.

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₀ClNO)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 8 | 96.08 | 55.98 |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 5.89 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 20.66 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 8.16 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 9.32 |

| Total | 171.64 | 100.00 |

X-ray Crystallography for Solid-State Molecular Structure Determination

Table 4: Hypothetical Crystal Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Volume (ų) | 1003 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.135 |

Note: The data in this table is hypothetical and serves as an example of the type of information obtained from an X-ray crystallographic analysis. No published crystal structure for this compound was found.

Computational Chemistry and Molecular Modeling Investigations of 3 Chloro 2 Ethoxyaniline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-Chloro-2-ethoxyaniline. DFT methods provide a balance between accuracy and computational cost, making them ideal for studying molecules of this size.

Electronic Structure and Frontier Molecular Orbitals: The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. acs.org

For this compound, the presence of the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups tends to raise the HOMO energy level, while the electron-withdrawing chloro (-Cl) group can influence both HOMO and LUMO levels. DFT calculations predict the distribution and energy levels of these orbitals. The HOMO is typically localized over the aniline (B41778) ring and the nitrogen and oxygen atoms, reflecting the areas of highest electron density. The LUMO is also distributed across the aromatic system, representing the regions most susceptible to nucleophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors provide a quantitative basis for understanding its reactivity. ijcce.ac.ir

Table 1: Predicted Quantum Chemical Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.25 eV | Electron-donating ability |

| LUMO Energy | -0.89 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.36 eV | Chemical reactivity and stability |

| Ionization Potential (I) | 5.25 eV | Energy required to remove an electron |

| Electron Affinity (A) | 0.89 eV | Energy released when an electron is added |

| Electronegativity (χ) | 3.07 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.18 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.23 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.17 eV | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. The MEP surface of this compound illustrates the regions of negative potential (red to yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this molecule, negative potential is concentrated around the nitrogen and oxygen atoms due to their lone pairs of electrons, as well as on the chlorine atom. The hydrogen atoms of the amino group exhibit a positive potential, making them potential sites for hydrogen bonding.

Molecular Docking Studies for Receptor Binding Affinity and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.

While specific docking studies for this compound are not widely published, its structural similarity to other aniline derivatives that have been studied allows for informed predictions. For instance, aniline-containing compounds are known to interact with a variety of biological targets, including kinases, proteases, and receptors. A recent study performed molecular docking of a complex derivative of 3-chloroaniline (B41212) against the estrogen receptor beta (ERβ), a target in breast cancer, highlighting the potential for this scaffold to interact with significant biological receptors. thebioscan.com

A hypothetical docking study of this compound with a protein active site would likely reveal key interactions:

Hydrogen Bonding: The amino group (-NH₂) is a strong hydrogen bond donor, capable of interacting with acceptor residues like aspartate, glutamate, or backbone carbonyls in the protein's active site. The ethoxy group's oxygen atom can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzene (B151609) ring provides a hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a noncovalent interaction with electron-donating atoms (like oxygen or nitrogen) in the receptor site, which can contribute significantly to binding affinity.

These interactions collectively determine the binding energy, which is a calculated score representing the predicted affinity of the ligand for the receptor. A lower binding energy score typically indicates a more stable and favorable interaction.

Table 2: Representative Ligand-Protein Interactions for a Substituted Aniline Scaffold

| Interaction Type | Potential Interacting Group on Ligand | Example Protein Residue |

| Hydrogen Bond (Donor) | Amino (-NH₂) group | Aspartic Acid (ASP), Glutamic Acid (GLU) |

| Hydrogen Bond (Acceptor) | Ethoxy (-O-) group | Serine (SER), Threonine (THR) |

| Hydrophobic (π-π Stacking) | Benzene Ring | Phenylalanine (PHE), Tyrosine (TYR) |

| Halogen Bond | Chloro (-Cl) group | Backbone Carbonyl Oxygen |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Drug Likeness Assessment

Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties. In silico tools are widely used to predict these properties early in the drug discovery process, reducing the time and cost associated with experimental testing. nih.gov

Drug-Likeness Assessment: Drug-likeness is often evaluated using rules of thumb, such as Lipinski's Rule of Five. ijpsonline.com These rules assess whether a compound has physicochemical properties that would make it a likely orally active drug in humans.

For this compound, the predicted properties are as follows:

Molecular Weight (MW): 185.64 g/mol (Rule: < 500)

LogP (octanol-water partition coefficient): 2.35 (Rule: ≤ 5)

Hydrogen Bond Donors (HBD): 1 (from the -NH₂ group) (Rule: ≤ 5)

Hydrogen Bond Acceptors (HBA): 2 (from the N and O atoms) (Rule: ≤ 10)

This compound adheres to all criteria of Lipinski's Rule of Five, suggesting it has good potential for oral bioavailability. Another relevant metric is the Topological Polar Surface Area (TPSA), which is a good indicator of drug transport properties, including intestinal absorption and blood-brain barrier penetration. A TPSA value below 140 Ų is generally considered favorable for oral absorption.

ADMET Parameter Predictions: Various computational models can predict specific ADMET parameters. These predictions help to identify potential liabilities of the molecule.

Table 3: Predicted ADMET Profile of this compound

| ADMET Parameter | Predicted Outcome | Implication |

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeation | Yes | Compound may cross into the central nervous system. |

| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Hepatotoxicity | Probable | May pose a risk of liver toxicity. |

| Ames Mutagenicity | Probable | Potential to be mutagenic. |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | Favorable for membrane permeability. |

These predictions indicate that while this compound has favorable absorption and permeability properties, potential issues related to metabolism (CYP450 inhibition) and toxicity (hepatotoxicity, mutagenicity) would require careful experimental evaluation.

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling techniques that aim to correlate the chemical structure of compounds with their physical properties (QSPR) or biological activities (QSAR). crpsonline.com These models are typically expressed as mathematical equations that can be used to predict the properties or activities of new, untested compounds.

For substituted anilines, QSAR models have been developed to predict various endpoints, most notably toxicity. researchgate.net Studies have shown that the toxicity of anilines is often correlated with their hydrophobicity (represented by LogP) and electronic properties. nih.govresearchgate.net For example, the presence of electron-withdrawing groups, like the chloro group on this compound, generally increases the toxicity of anilines. researchgate.net

A typical QSAR model for the toxicity of substituted anilines might take the following form:

Toxicity (e.g., log 1/EC₅₀) = c₁ * (LogP) + c₂ * (σ) + c₃

Where:

EC₅₀ is the half-maximal effective concentration.

LogP is the hydrophobicity descriptor.

σ is the Hammett constant, an electronic descriptor representing the electron-donating or -withdrawing nature of the substituents.

c₁, c₂, and c₃ are constants derived from statistical regression analysis of a training set of molecules.

In such a model, the positive coefficient for the Hammett constant (c₂) would indicate that increasing the electron-withdrawing strength of substituents enhances toxicity. nih.gov Similarly, QSPR models can be developed to predict physical properties like boiling point, solubility, or dipole moment based on structural descriptors. These models are valuable for estimating the properties of novel aniline derivatives without the need for experimental measurement.

Exploration of Biological Activities and Therapeutic Potential of 3 Chloro 2 Ethoxyaniline and Its Derivatives

In Vitro Antimicrobial Activity Studies

Derivatives synthesized from substituted anilines, including structures related to 3-chloro-2-ethoxyaniline, have been a subject of interest in the search for new antimicrobial agents. These studies often involve modifying the core structure to enhance potency and spectrum of activity against various pathogens.

The antibacterial efficacy of various classes of compounds derived from aniline (B41778) precursors has been investigated against both Gram-positive and Gram-negative bacteria. Notably, azetidin-2-one (B1220530) and quinoxaline (B1680401) derivatives have shown promise.

A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives were synthesized and tested for their in vitro antibacterial activity. researchgate.net Among the tested compounds, certain derivatives showed high antibacterial action against pathogenic bacteria such as the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. researchgate.net For instance, compounds with specific aryl substitutions demonstrated significant zones of inhibition, sometimes comparable to the standard drug benzylpenicillin. researchgate.net

Similarly, various synthesized quinoxaline derivatives have been screened for their antibacterial properties. mdpi.com Studies using the agar (B569324) plate disc diffusion method revealed that several 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines were highly active against both S. aureus and E. coli. mdpi.com Specifically, certain derivatives with chloro and nitro substitutions on the benzene (B151609) ring showed potent activity against E. coli. mdpi.com Another study on 2, 3-substituted quinoxalines found that some derivatives revealed significant inhibition zones against Bacillus sphaericus and Escherichia coli cultures. researchgate.net

The general mechanism for many of these antibacterial agents involves interaction with bacterial cell membranes or critical enzymes, leading to inhibited growth or cell death. nih.gov Gram-positive bacteria like S. aureus have been shown to be more sensitive to certain biocides than Gram-negative bacteria like E. coli and P. aeruginosa. mdpi.com

| Derivative Class | Bacterial Strain | Activity Level | Reference |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides | Staphylococcus aureus | Moderate to High | researchgate.net |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides | Escherichia coli | Moderate to High | researchgate.net |

| 2,3-substituted Quinoxalines | Escherichia coli | Significant | mdpi.comresearchgate.net |

| 2,3-substituted Quinoxalines | Staphylococcus aureus | Significant | mdpi.com |

The chemical scaffold derivable from halogenated anilines has also been explored for activity against fungal and parasitic pathogens. While direct studies on this compound derivatives are limited, research on related structures provides valuable insights.

For example, a study on metallocene-containing derivatives of the antifungal drug fluconazole (B54011) demonstrated significant activity. nih.gov These derivatives were tested against a range of fungal strains, including fluconazole-resistant clinical isolates of Candida albicans, Candida tropicalis, and Candida glabrata. nih.gov Certain ferrocene (B1249389) derivatives showed strong antifungal properties, even at submicromolar concentrations. nih.gov The rationale for such studies is that the target enzyme, sterol 14α-demethylase, is present in the ergosterol (B1671047) biosynthesis pathway in fungi and is similar to that in parasites like Trypanosoma cruzi. nih.gov

In the realm of antiparasitic research, L-tyrosine derivatives with halogenation patterns on the aromatic ring were evaluated against Plasmodium falciparum and Leishmania panamensis. scielo.br While these specific derivatives showed no significant activity against P. falciparum or various fungal strains at the tested concentrations, some compounds were active against L. panamensis. scielo.br This highlights the potential of halogenated aromatic compounds as a basis for developing new antiparasitic agents.

| Derivative Class | Pathogen | Activity Noted | Reference |

| Metallocene-fluconazole derivatives | Candida species (including resistant strains) | Strong antifungal activity | nih.gov |

| Metallocene-fluconazole derivatives | Trypanosoma cruzi | Potent activity with good selectivity | nih.gov |

| Halogenated L-tyrosine derivatives | Leishmania panamensis | Active | scielo.br |

| Halogenated L-tyrosine derivatives | Plasmodium falciparum | No significant activity | scielo.br |

Anticancer Research and Antiproliferative Effects

The development of novel anticancer agents from aniline-based scaffolds is an active area of research. These derivatives are often designed to target specific cellular mechanisms involved in cancer cell proliferation and survival.

A primary step in anticancer drug discovery is evaluating the cytotoxicity of new compounds against various human cancer cell lines. Derivatives structurally related to this compound have demonstrated significant antiproliferative activity.

For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were investigated for cytotoxic activity against eight human cancer cell lines, including leukemia (CCRF-CEM), colon carcinoma (HCT116), and lung cancer (A549). mdpi.com Sulfonyl N-oxide derivatives within this series were particularly effective, with IC₅₀ values in the low micromolar range against several cell lines. mdpi.com

Quinoxaline derivatives have also been extensively studied. nih.govnih.gov The cytotoxicity of various quinoxaline compounds was evaluated against liver (HepG2), prostate (PC-3), and breast (MCF-7) cancer cells. nih.gov Some derivatives exhibited potent anti-proliferative effects and high selectivity against PC-3 cells, with IC₅₀ values as low as 2.11 µM. nih.gov Another study found that a specific pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione was markedly cytotoxic against human gastric adenocarcinoma cells (MKN 45), with an IC₅₀ value of 0.073 µM. nih.gov

| Derivative Class | Cancer Cell Line(s) | Potency (IC₅₀) | Reference |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxides | HCT116 (Colon), CCRF-CEM (Leukemia) | 1.99–4.9 µM | mdpi.com |

| Quinoxaline derivatives | PC-3 (Prostate) | 2.11–4.11 µM | nih.gov |

| N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamides | HCT116 (Colon), MCF-7 (Breast) | 4.4–5.3 µM | nih.gov |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric) | 0.073 µM | nih.gov |

| 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | MCF7 (Breast), CA46 (Burkitt lymphoma) | 0.34 µM, 1.0 µM | nih.gov |

Beyond general cytotoxicity, understanding the mechanism of action is crucial. Many effective anticancer agents work by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest, which prevents cancer cells from dividing.

Studies on active quinoxaline derivatives have shown they can induce apoptosis in cancer cells. nih.gov Treatment of PC-3 prostate cancer cells with potent quinoxaline compounds led to an upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov Flow cytometry analysis confirmed that these compounds caused cell cycle arrest, typically at the S or G2/M phase, and induced apoptosis. mdpi.comnih.gov

Similarly, novel 1,2,3-triazole-chalcone conjugates were found to be highly effective against leukemia cancer cells. The most promising compound induced apoptosis by upregulating BAX, caspase-3, and caspase-9, and arrested the cell cycle at the S phase in RPMI-8226 leukemia cells. nih.gov Benzimidazole derivatives have also been shown to effectively suppress cell cycle progression and induce apoptosis in breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cell lines. mdpi.com

The microtubule network, formed by the polymerization of tubulin proteins, is essential for cell division, making it an important target for anticancer drugs. mdpi.com Agents that interfere with tubulin dynamics can arrest cells in mitosis, leading to apoptotic cell death.

A number of heterocyclic derivatives have been identified as tubulin polymerization inhibitors. mdpi.commdpi.com For example, certain 2-styrylquinazolinones were synthesized and evaluated for their effect on tubulin assembly. nih.gov One compound, 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone, was found to inhibit tubulin polymerization with an IC₅₀ value of 5.8 µM. nih.govresearchgate.net This activity was consistent with its observed cellular effects, which included inducing G2/M arrest in Burkitt lymphoma cells and disrupting the microtubule network in MCF7 breast cancer cells. nih.gov

Molecular hybridization is a strategy used to develop new tubulin inhibitors by combining different pharmacophores. mdpi.com This approach has yielded potent compounds, such as hybrids of combretastatin (B1194345) A-4 (a known tubulin inhibitor), which bind to the colchicine (B1669291) site on tubulin and exhibit significant antiproliferative activity by inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase. mdpi.commdpi.com

| Derivative Class | Mechanism | Potency (IC₅₀) | Reference |

| 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | Tubulin Polymerization Inhibition | 5.8 µM | nih.govresearchgate.net |

| 2-(3′,4′,5′-trimethoxyanilino) derivatives | Tubulin Polymerization Inhibition | Micromolar range | mdpi.com |

| Combretastatin A-4 analogue (12a) | Tubulin Polymerization Inhibition | 2.06 µM | mdpi.com |

| Podophyllotoxin conjugates (18a, 18b) | Tubulin Polymerization Inhibition | 46-48% inhibition | mdpi.com |

Enzyme Inhibition and Modulation Studies

There is limited direct research on the enzyme inhibition and modulation activities of this compound itself. However, the chloroaniline moiety is a key component in various compounds designed as enzyme inhibitors. For instance, 3-chloroaniline (B41212) is utilized as a starting material in the synthesis of novel Cyclooxygenase-2 (COX-2) inhibitors, which are important in anti-inflammatory therapies. atamanchemicals.com

Furthermore, the 2-azetidinone (β-lactam) ring, when substituted with a 3-chloro group, is known to create compounds that function as enzyme inhibitors. mdpi.com Derivatives of quinoxaline, which can be synthesized from chloroanilines, have also been investigated as potential inhibitors for enzymes such as Thymidine phosphorylase (TP), an enzyme implicated in both prokaryotic and eukaryotic catabolism. nih.gov These examples highlight the potential of the chloroaniline framework as a basis for designing targeted enzyme inhibitors.

Table 1: Enzyme Inhibition Activity of Related Chloroaniline Derivatives

| Compound Class | Target Enzyme | Therapeutic Area |

|---|---|---|

| 3-Chloroaniline Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

| 3-Chloro-2-azetidinones | Various enzymes | Antibacterial, CNS-active |

Potential in Other Therapeutic Areas: Anti-inflammatory, Antimalarial, Antitubercular, and Anti-HIV Activities

The therapeutic potential of the chloroaniline scaffold extends across multiple disease areas, although specific studies on this compound are scarce.

Anti-inflammatory Activity: Several derivatives containing the chloroaniline structure have demonstrated significant anti-inflammatory properties. A series of 2-(3-chloroanilino)nicotinic acid hydrazides were synthesized and evaluated, with some compounds showing potent anti-inflammatory activity comparable to the reference drug, niflumic acid. semanticscholar.org Similarly, a newly synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was found to reduce key inflammatory cytokines and showed a high affinity for the COX-2 protein receptor in computational studies. nih.gov Another compound, (3-chlorophenyl)-2-spiroisoxazoline, has also been shown to exhibit anti-inflammatory effects in cellular models. mdpi.com

Antimalarial Activity: The 4-aminoquinoline (B48711) structure is a well-established template for antimalarial drugs, with chloroquine (B1663885) being a prime example. researchgate.net Research into novel antimalarial agents continues to leverage this scaffold. Studies on new 3-substituted chloroquine derivatives have identified compounds with significant activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. researchgate.netscholaris.ca Furthermore, 6-chloro-2-arylvinylquinolines have been identified as a promising class of antimalarial drug leads, demonstrating excellent efficacy in murine models. nih.gov

Antitubercular Activity: The chloroaniline moiety is present in several classes of compounds investigated for activity against Mycobacterium tuberculosis. A large number of 3-chloro monocyclic β-lactams (azetidinones) are reported to possess antitubercular activity. mdpi.com More complex derivatives, such as 1-(substituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide, have shown moderate to good activity in in vitro screening. nih.gov Hybrid molecules incorporating a quinoline-1,2,3-triazole and an aniline component have also been evaluated as potential antitubercular agents. preprints.org

Anti-HIV Activity: Research into novel anti-HIV agents has also explored compounds containing the chloroaniline structure. For example, quinoline-1,2,3-triazole-aniline hybrids have been screened for their potential to inhibit HIV-1. preprints.org Additionally, more complex molecules like cosalane (B1669449) analogues, which incorporate a chloroaniline-derived component, have been evaluated as inhibitors of HIV-1 and HIV-2 cytopathic effects in cell cultures. nih.gov

Table 2: Therapeutic Activities of Representative Chloroaniline Derivatives

| Therapeutic Area | Compound/Derivative Class | Finding |

|---|---|---|

| Anti-inflammatory | 2-(3-chloroanilino)nicotinic acid hydrazides | Potent activity, with some derivatives comparable to niflumic acid. semanticscholar.org |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Significantly reduces inflammatory cytokines (TNF-α, IL-1β) in rat models. nih.gov | |

| Antimalarial | 3-Substituted Chloroquine Derivatives | Active against chloroquine-sensitive (3D7) and resistant (Dd2) P. falciparum strains. scholaris.ca |

| 6-Chloro-2-arylvinylquinolines | Demonstrate excellent in vivo antimalarial efficacy in murine models. nih.gov | |

| Antitubercular | 3-Chloro monocyclic β-lactams | Reported to possess powerful antitubercular activity. mdpi.com |

| [(2-chloroquinolin-3-yl)methyl] thiocarbamide | Derivatives show moderate to good activity against M. tuberculosis. nih.gov | |

| Anti-HIV | Quinoline-1,2,3-triazole-anilines | Compounds inhibited the growth of the HIV-1 subtype B virus. preprints.org |

Agrochemical Applications and Pesticide Derivative Research

While direct agrochemical applications of this compound are not documented, the structurally similar compound 3-chloro-2-methylaniline (B42847) is a vital intermediate in the pesticide industry. nbinno.compatsnap.com Its primary use is in the synthesis of Quinclorac, a selective hormone-type quinolinecarboxylic acid herbicide. innospk.comgoogle.com Quinclorac is widely used in agriculture for controlling problematic weeds, particularly barnyard grass, in rice fields. innospk.comgoogle.comguidechem.com The purity of the 3-chloro-2-methylaniline intermediate directly impacts the yield and efficacy of the final herbicide product. google.com

Similarly, 3-chloroaniline serves as a precursor in the manufacture of other herbicides and insecticides. atamanchemicals.com Chemicals produced from 3-chloroaniline include the herbicide chlorpropham. atamanchemicals.com The prevalence of these related compounds in agrochemical synthesis underscores the importance of the chloroaniline chemical structure in developing effective crop protection solutions.

Table 3: Agrochemical Applications of Structurally Similar Anilines

| Intermediate Compound | Final Product (Herbicide) | Primary Use |

|---|---|---|

| 3-Chloro-2-methylaniline | Quinclorac | Control of barnyard grass and other weeds in rice paddies. innospk.comgoogle.com |

Mechanistic Elucidation of Biological Interactions of 3 Chloro 2 Ethoxyaniline

Identification of Specific Molecular Targets and Biochemical Pathways

Direct molecular targets for 3-Chloro-2-ethoxyaniline have not been definitively identified. However, the substituted aniline (B41778) scaffold is a common motif in a wide range of biologically active molecules, suggesting that its targets could be diverse, likely including enzymes and receptors.

Research on various chloroanilines and other substituted anilines has revealed interactions with several key biological targets and pathways:

Enzyme Inhibition : Substituted anilines are known to be precursors for compounds that inhibit critical enzymes. For instance, novel aniline thiourea (B124793) derivatives have been shown to target and inhibit acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway for branched-chain amino acids in plants, leading to herbicidal activity. tandfonline.com Other studies on anilides suggest histone deacetylase as a probable enzymatic target. researchgate.net

Mitochondrial Disruption : A significant body of research points to the mitochondrial membrane as a target for substituted anilines. nih.govresearchgate.net These compounds can act non-specifically by disturbing the structure and function of the inner mitochondrial membrane, thereby impairing processes like reverse electron transfer. researchgate.net This disruption of mitochondrial respiratory functions represents a key mechanism of toxicity. nih.gov

Metabolic Pathways : Like many xenobiotics, anilines are subject to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. nih.gov This metabolic processing is a critical biochemical pathway that can lead to either detoxification or bioactivation, where the formation of reactive metabolites can lead to toxicity. cresset-group.com Furthermore, certain microbial pathways can degrade chloroanilines, utilizing enzymes such as aniline oxygenase and catechol 1,2-dioxygenase to break down the aromatic ring through a modified ortho-cleavage pathway. nih.gov

The versatility of the aniline scaffold means it is used in drugs targeting a wide array of receptors, including P2Y and histamine (B1213489) H2 receptors, further indicating the broad potential for this compound to interact with various signaling pathways. nih.govwikipedia.org

Analysis of Binding Affinities and Specificity: Role of Chloro and Ethoxy Substituents

The binding affinity and specificity of this compound for any potential molecular target would be significantly influenced by the electronic and steric properties of its chloro and ethoxy substituents.